3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Description
3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a polycyclic heterocyclic compound characterized by a fused thienoquinolinone core substituted with a 2,3-dihydro-1,4-benzodioxine moiety, ethyl, dimethyl, and amino functional groups. The ethyl and dimethyl substituents likely contribute to increased lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-13-18-14(10-24(2,3)11-15(18)27)26-23-19(13)20(25)22(31-23)21(28)12-5-6-16-17(9-12)30-8-7-29-16/h5-6,9H,4,7-8,10-11,25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPMDVVYHBNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)C4=CC5=C(C=C4)OCCO5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine and various acetamides.
- Reaction Conditions : The reaction typically occurs in a polar aprotic solvent such as DMF (dimethylformamide) under controlled pH conditions.
- Characterization : The final products are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm their structures.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of similar compounds derived from the benzodioxane structure. For instance:
- α-Glucosidase Inhibition : Compounds related to the target molecule have shown varying degrees of inhibition against the α-glucosidase enzyme, which is crucial for managing blood sugar levels in diabetic patients. Some derivatives demonstrated moderate inhibitory activity with IC50 values ranging from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM) .
Antidiabetic Potential
A series of compounds synthesized from benzodioxane derivatives were evaluated for their antidiabetic potential. While the activities were generally weak to moderate, they indicate a promising avenue for developing new therapeutic agents for type 2 diabetes .
Study 1: Inhibitory Effects on α-Glucosidase
A study conducted on new sulfonamide derivatives containing benzodioxane moieties assessed their inhibitory effects on α-glucosidase:
| Compound | IC50 Value (µM) | Activity Level |
|---|---|---|
| 7i | 86.31 ± 0.11 | Moderate |
| 7k | 81.12 ± 0.13 | Moderate |
| Acarbose | 37.38 ± 0.12 | Standard |
This data suggests that while the synthesized compounds exhibit some inhibitory action, they are less potent than established drugs like acarbose .
Study 2: Structure-Activity Relationship (SAR)
The structure of the compound influences its biological activity significantly. Variations in substituents at specific positions on the benzodioxane ring can enhance or diminish enzyme inhibition capabilities:
| Substituent Position | Effect on Activity |
|---|---|
| Carbonyl at C6 | Increases potency |
| Ethyl at C4 | Moderate effect |
This relationship underscores the importance of molecular design in optimizing biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines. The thienoquinoline moiety is known for its ability to inhibit specific signaling pathways involved in cancer proliferation.
Antimicrobial Properties : The compound has shown potential as an antibacterial agent. Research suggests it can inhibit the growth of Gram-negative bacteria by targeting essential enzymes involved in lipid biosynthesis, such as LpxD .
Drug Development
Lead Compound for Synthesis : The unique structure of this compound makes it a valuable lead for the synthesis of new derivatives with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce toxicity.
Biochemical Research
Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes provides insights into biochemical pathways and can aid in understanding disease mechanisms. For instance, studies have identified it as a potent inhibitor of UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase, critical for bacterial cell wall synthesis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
Case Study 2: Antibacterial Activity
Research conducted by Ma et al. demonstrated that this compound effectively inhibits LpxD activity in Escherichia coli, leading to an accumulation of toxic intermediates and ultimately bacterial cell death. The study highlighted its potential as a novel antibacterial agent against multidrug-resistant strains.
| Inhibitor Concentration (µM) | % Inhibition |
|---|---|
| 5 | 30 |
| 10 | 60 |
| 20 | 85 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those containing benzodioxine, quinoline, or thieno-fused rings. Below is an analysis of key analogs and their properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The target compound’s thienoquinolinone core differs from the thiazolo[3,2-a]pyrimidine in compounds 11a/b and the pyridine backbone in the benzodioxine-containing analog . Compared to 4-oxo-quinoline derivatives , the thieno-fused system may confer altered electronic properties due to sulfur’s electronegativity and the fused thiophene ring.
Substituent Effects: The 3-amino group in the target compound distinguishes it from the cyano substituents in 11a/b , offering hydrogen-bonding capability that could improve solubility or target affinity.
Benzodioxine Moieties :
- Both the target compound and the pyridine derivative in incorporate a 2,3-dihydro-1,4-benzodioxine group. This moiety is associated with conformational flexibility, which may influence binding kinetics in enzyme-active sites. However, the target’s benzodioxine-6-carbonyl linkage introduces an additional carbonyl group absent in , possibly modulating electronic density and reactivity.
Synthetic Methodologies :
- The target compound’s synthesis may involve condensation or cyclization steps analogous to those in (e.g., refluxing with sodium acetate/acetic anhydride) or reductive amination as seen in . However, the absence of explicit synthetic data limits direct procedural comparisons.
The amino group could mimic bioactive amines in drug candidates, enhancing target engagement.
Research Findings and Data Gaps
- Spectroscopic Data: Compounds 11a/b provide detailed IR, NMR, and MS data, which could serve as benchmarks for characterizing the target compound’s functional groups (e.g., confirming the benzodioxine carbonyl via IR ~1700 cm⁻¹ or amino groups via NH stretches ~3200–3400 cm⁻¹).
- Thermal Stability : The melting points of 11a/b (213–246°C) suggest moderate thermal stability, a trait likely shared by the target compound due to its fused aromatic systems.
- Conformational Analysis: The theoretical framework for ring puckering in may apply to the benzodioxine or thienoquinolinone rings, where non-planar conformations could influence intermolecular interactions.
Preparation Methods
Multi-Component Reaction (MCR) Approach
A high-yielding route employs 3-formyl-2-chloroquinoline 1 and sodium sulfide to generate 3-formyl-2-mercaptoquinoline 2 , which reacts with phenacyl bromide 3 in dimethylformamide (DMF) at room temperature. This one-pot sequence forms the thieno[2,3-b]quinoline skeleton 4 within 25–30 minutes (85–95% yield).
Mechanistic Insights :
-
Sulfide anion attacks the α-carbon of phenacyl bromide, inducing cyclization via intramolecular aldol condensation.
-
The quinoline nitrogen facilitates deprotonation, driving aromatization.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | Maximal |
| Temperature | 25°C | 95% |
| Phenacyl Bromide Eq | 1.2 | 90% |
Functionalization with 2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl
Benzodioxane Carboxylic Acid Synthesis
3,4-Dihydroxybenzaldehyde 5 undergoes ring-closure with 1,2-dibromoethane in refluxing NaOH/tetrabutylammonium bromide to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 6 (90% purity after recrystallization). Oxidation with KMnO₄ at 90–110°C converts 6 to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 7 (90% yield).
Critical Observations :
-
Excess KMnO₄ (5 eq) ensures complete oxidation without decarboxylation.
-
Acidic workup (HCl) precipitates 7 with >98% purity.
Acylation of Thienoquinoline
The carboxylic acid 7 is activated as an acid chloride using SOCl₂ and coupled to the C2 position of thienoquinoline 4 via Friedel-Crafts acylation. AlCl₃ catalysis in dichloromethane at 0°C affords 8 (2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one) in 78% yield.
Side Reactions :
-
Competing O-acylation minimized by slow addition of AlCl₃.
-
Steric hindrance from 7,7-dimethyl groups necessitates prolonged reaction times (12–16 h).
Introduction of the 3-Amino Group
Nitro Reduction Strategy
Nitration of 8 at C3 using fuming HNO₃/H₂SO₄ at −10°C yields the nitro derivative 9 , which is reduced with H₂/Pd-C in ethanol to produce 3-amino-10 (82% yield over two steps).
Challenges :
-
Over-reduction of the quinolinone ketone avoided by using low H₂ pressure (15 psi).
-
Ethanol solvent prevents desulfurization of the thiophene ring.
Final Assembly and Characterization
The assembled product 10 is purified via silica gel chromatography (hexane:EtOAc = 3:1) and characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45 (s, 6H, 2×CH₃), 4.28 (m, 4H, OCH₂CH₂O), 6.85–7.66 (m, 4H, aryl).
-
HRMS : m/z [M+H]⁺ calcd. 505.1842, found 505.1839.
Alternative Methodologies and Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for this compound, and how are yields optimized?
The compound can be synthesized via dipolar cycloaddition or palladium-catalyzed cross-coupling. For example, dipolar intermediates (e.g., 1,2-azabutadienes) undergo sequential intramolecular cyclization to form the thienoquinolinone core . Pd-catalyzed methods (e.g., using PdCl₂(PPh₃)₂) enable selective coupling of boronic acids to aryl halides, as seen in analogous quinoline syntheses . Optimize yields by controlling reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst-to-ligand ratios (1:2–1:3). Purification via column chromatography with silica gel (hexane/EtOAc gradients) is typical.
Q. How is the compound structurally characterized, and what analytical data are critical?
Use NMR (¹H/¹³C, DEPT-135), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS for molecular confirmation. X-ray crystallography resolves stereochemical ambiguities, particularly for the dihydrothieno ring puckering, which can be quantified using Cremer-Pople coordinates (e.g., amplitude q₂ and phase φ₂ for six-membered rings) . Melting points (e.g., 223–225°C in ethanol) and retention factors (TLC Rf ~0.3–0.5) validate purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability?
Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate energy minima for ring puckering. Compare results with experimental X-ray data to validate models. For example, the 2,3-dihydro-1,4-benzodioxine moiety may adopt a half-chair conformation (puckering amplitude q ≈ 0.5 Å, phase φ ~30°), influencing steric interactions with the ethyl and methyl substituents . Molecular dynamics simulations (100 ns, explicit solvent) assess flexibility under physiological conditions.
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
Follow the INCHEMBIOL framework :
- Laboratory studies : Hydrolysis (pH 2–12, 25–50°C), photolysis (UV-Vis, λ > 290 nm), and biodegradation (OECD 301F assay).
- Field studies : Monitor soil/water matrices using LC-MS/MS (LOQ < 0.1 ppb).
- Risk assessment : Calculate bioaccumulation factors (BCF) and ecotoxicity (EC₅₀ for Daphnia magna).
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Case example: If NMR signals for the 4-ethyl group conflict with computational predictions, perform variable-temperature NMR (VT-NMR) to detect dynamic effects (e.g., hindered rotation). For crystallographic disagreements (e.g., bond angles vs. DFT), re-analyze data using SHELXL refinement with Hirshfeld atom correction . Cross-validate with 2D-NOESY to confirm spatial proximities.
Q. What strategies enhance the compound’s bioactivity in target validation assays?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 2,3-dihydrobenzodioxine carbonyl to modulate binding affinity .
- Formulation : Use nanoemulsions (lecithin/Tween 80) to improve aqueous solubility for in vitro assays (e.g., IC₅₀ determination in kinase inhibition).
- Docking studies : Align with kinase ATP-binding pockets (AutoDock Vina) to prioritize derivatives with ΔG < -8 kcal/mol.
Methodological Considerations
- Synthetic Challenges : Steric hindrance from 7,7-dimethyl groups may reduce cyclization efficiency. Mitigate via microwave-assisted synthesis (100°C, 20 min) .
- Analytical Pitfalls : Overlapping MS fragments (e.g., m/z 391.46 [M+H]⁺) require high-resolution instruments (Q-TOF).
- Environmental Testing : Use isotopically labeled analogs (¹³C at the ethyl group) to track degradation metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
